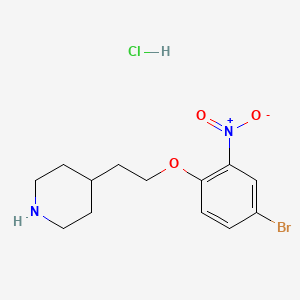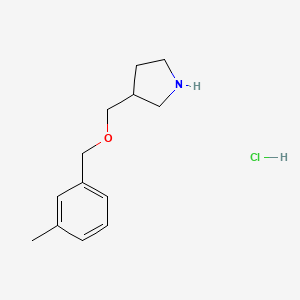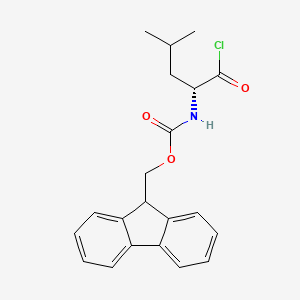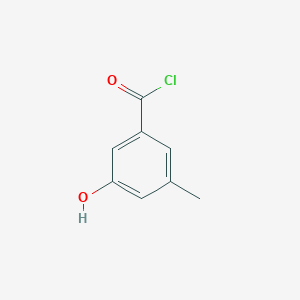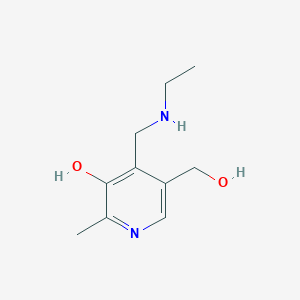![molecular formula C11H15N5 B1442853 4-{6-甲基-[1,2,4]三唑并[4,3-b]哒嗪-3-基}哌啶 CAS No. 1249085-98-0](/img/structure/B1442853.png)
4-{6-甲基-[1,2,4]三唑并[4,3-b]哒嗪-3-基}哌啶
描述
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a triazole ring fused to a pyridazine ring, with a piperidine moiety attached
科学研究应用
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用机制
Target of Action
The primary target of the compound 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is the c-Met kinase . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition prevents the phosphorylation of the kinase, thereby disrupting the signal transduction pathways it is involved in .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and migration . The downstream effects of this disruption can lead to the inhibition of cell growth and proliferation, particularly in cancer cells where the HGF/c-Met pathway is often overactive .
Result of Action
The result of the action of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting the activity of c-Met kinase, the compound disrupts the HGF/c-Met signaling pathway, leading to a decrease in cell proliferation and survival .
生化分析
Biochemical Properties
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as tankyrases, which are involved in the regulation of Wnt signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival .
Molecular Mechanism
At the molecular level, 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition or gene modulation. At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
化学反应分析
Types of Reactions
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives of the compound.
相似化合物的比较
Similar Compounds
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]
Uniqueness
4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine stands out due to its specific substitution pattern and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
6-methyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-2-3-10-13-14-11(16(10)15-8)9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCVVJGZZQDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3CCNCC3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


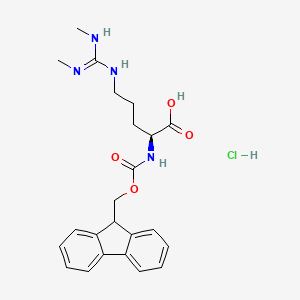
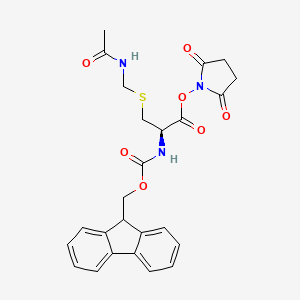
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
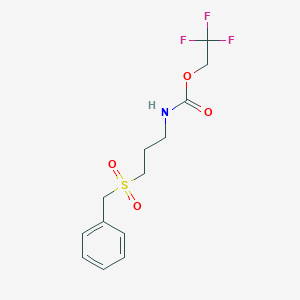
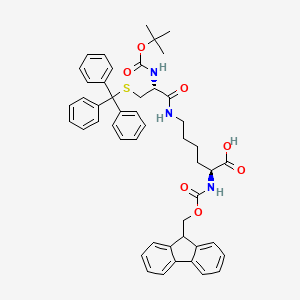
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
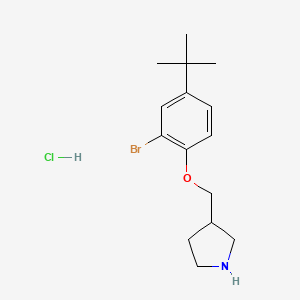
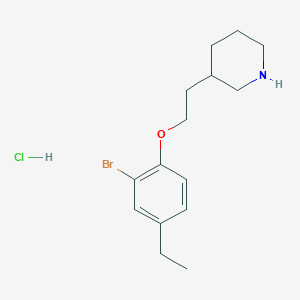
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
